molecular formula C21H14N4O B11089002 4-(1-naphthyl)-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

4-(1-naphthyl)-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B11089002
M. Wt: 338.4 g/mol
InChI Key: HBJBKURPISSTLN-UHFFFAOYSA-N
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Description

Pyridazinones, derived by replacing two carbons in the benzene ring with nitrogen atoms, exhibit diverse pharmacological activities. Among them, pyridazinone derivatives have garnered attention due to their wide-ranging effects. Initially explored for cardiovascular applications and agrochemicals, this “wonder nucleus” has since been associated with various properties .

Preparation Methods

Synthetic Routes: The synthesis of 4-(1-naphthyl)-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves several steps. One common approach is the cyclization of appropriate precursors. Here’s a simplified synthetic route:

  • Start with a naphthalene derivative.
  • Introduce a phenyl group at a specific position.
  • Cyclize the resulting compound to form the pyrazolo[3,4-d]pyridazinone ring.

Reaction Conditions: The exact conditions depend on the specific synthetic pathway chosen. Researchers have employed various reagents and catalysts to achieve this transformation.

Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to meet demand.

Chemical Reactions Analysis

Reactivity: 4-(1-naphthyl)-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can participate in several reactions:

    Oxidation: Undergoes oxidation reactions, potentially yielding new functional groups.

    Reduction: Reduction processes can modify its structure.

    Substitution: Substituents can be added or replaced.

    Other Transformations: Explore its behavior under different conditions.

Common Reagents:

    Oxidizing Agents: e.g., KMnO₄, PCC

    Reducing Agents: e.g., NaBH₄, LiAlH₄

    Substitution Reagents: e.g., halogens (Cl₂, Br₂), alkylating agents

Major Products: The specific products depend on reaction conditions and substituents. Investigate literature for detailed examples.

Scientific Research Applications

4-(1-naphthyl)-2-phenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one finds applications across disciplines:

    Medicine: Antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, and more.

    Chemistry: Building block for novel compounds.

    Industry: Potential use in agrochemicals and pharmaceuticals.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Properties

Molecular Formula

C21H14N4O

Molecular Weight

338.4 g/mol

IUPAC Name

4-naphthalen-1-yl-2-phenyl-6H-pyrazolo[3,4-d]pyridazin-7-one

InChI

InChI=1S/C21H14N4O/c26-21-20-18(13-25(24-20)15-9-2-1-3-10-15)19(22-23-21)17-12-6-8-14-7-4-5-11-16(14)17/h1-13H,(H,23,26)

InChI Key

HBJBKURPISSTLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C3C(=NNC(=O)C3=N2)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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